molecular formula C9H16Cl2N2S B2997648 4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride CAS No. 2490418-77-2

4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride

Cat. No.: B2997648
CAS No.: 2490418-77-2
M. Wt: 255.2
InChI Key: NSTHXSSWXVXQHA-UHFFFAOYSA-N
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Description

4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride is a chemical compound belonging to the thiazole class of heterocyclic aromatic organic compounds. Thiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and other biologically active agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method is the reaction of 4-methylthiazole with piperidine in the presence of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled environments to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its antimicrobial properties, showing potential as an antimicrobial agent.

  • Medicine: It is investigated for its potential therapeutic effects in various diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses that contribute to its therapeutic effects.

Comparison with Similar Compounds

  • Ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate dihydrochloride

  • Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride

Uniqueness: 4-Methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride is unique in its structure and biological activity compared to similar compounds

Properties

IUPAC Name

4-methyl-5-piperidin-4-yl-1,3-thiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S.2ClH/c1-7-9(12-6-11-7)8-2-4-10-5-3-8;;/h6,8,10H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTHXSSWXVXQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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